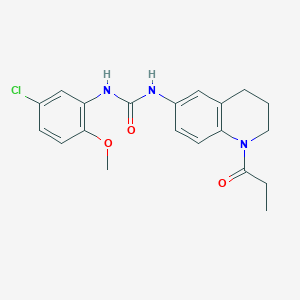
1-(5-Chloro-2-methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as CTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel urea derivatives have been synthesized and evaluated for their biological activity, showing promise in antiproliferative screening against various cancer cell lines. For instance, certain derivatives demonstrated moderate to strong antiproliferative effects, particularly against breast carcinoma MCF-7 cell lines. These compounds also exhibited high antioxidant activity and some antimicrobial activity, indicating their potential as leads in developing new therapeutics for cancer and other diseases Perković et al., 2016.
Novel Methodologies in Synthesis
Research has also explored new synthetic methodologies for constructing chemical skeletons relevant to isoquinoline alkaloids. This includes the development of green chemistry approaches for synthesizing thiazolidinone derivatives, showcasing an evolution in synthetic strategies that are more environmentally friendly and potentially applicable to a wide range of compounds, including those related to "1-(5-Chloro-2-methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea" Rana et al., 2008.
Pharmacological Evaluation
Other studies have focused on the pharmacological evaluation of tetrahydroisoquinoline derivatives, investigating their potential inhibitory effects on dopamine uptake and dopaminomimetic properties. Such research underscores the therapeutic possibilities of urea derivatives in treating neurological conditions, highlighting the importance of structural elements like ureido and carbamoyl groups attached to the isoquinoline skeleton for achieving desired biological effects Zára-Kaczián et al., 1986.
Metal-Controlled Assembly and Selectivity
Additionally, urea-based compounds have been studied for their ability to form complexes with metals, acting as anion receptors in aprotic media. This unique application demonstrates the versatility of urea derivatives in creating solution-stable complexes that can selectively interact with different anions, offering insights into their potential use in chemical sensing and separation processes Amendola et al., 2006.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-3-19(25)24-10-4-5-13-11-15(7-8-17(13)24)22-20(26)23-16-12-14(21)6-9-18(16)27-2/h6-9,11-12H,3-5,10H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVLCHXTSEHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

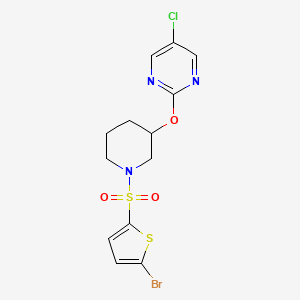
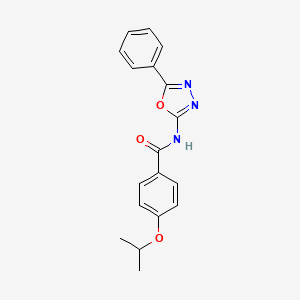
![4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2464143.png)
![(Z)-ethyl 1-benzyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2464145.png)
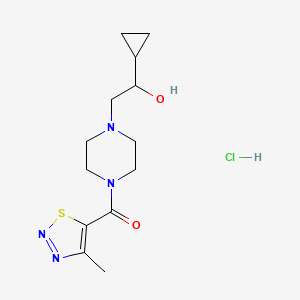
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)

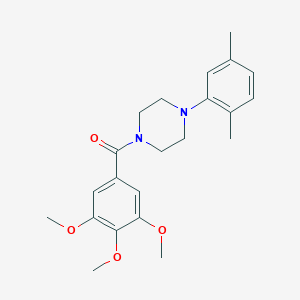
![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)
![4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2464155.png)
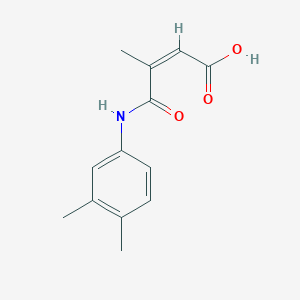
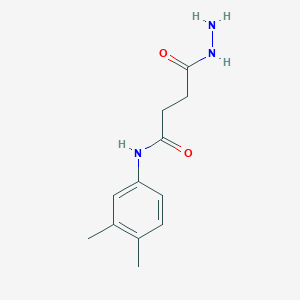
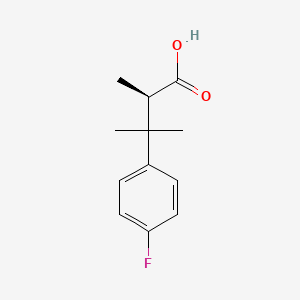
![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)